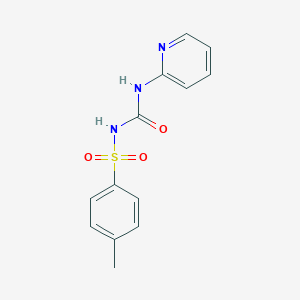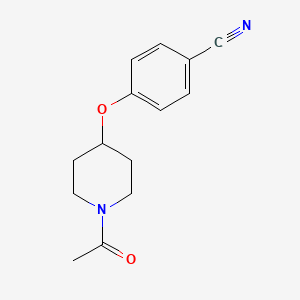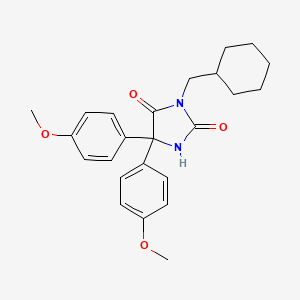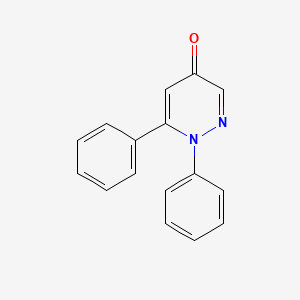
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, also known as MPSPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPSPU belongs to the class of urea derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various biological processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in inflammation and pain. By inhibiting COX-2, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can reduce inflammation and pain in certain diseases. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in cancer metastasis. By inhibiting MMPs, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can prevent the spread of cancer cells to other parts of the body.
Biochemical and Physiological Effects:
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to their elimination. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in certain diseases. Additionally, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to improve cognitive function in animal models of neurodegenerative disorders, possibly through its ability to inhibit HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments is its selectivity for certain enzymes and proteins, which can allow for the study of specific biological processes. Additionally, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is relatively easy to synthesize and purify, which can make it a cost-effective compound for research. However, one limitation of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Therefore, caution should be taken when using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for further research on 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea. One area of interest is the development of more potent and selective analogs of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, which can improve its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in different cell types and animal models. Finally, the potential use of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea as a diagnostic tool for cancer should be further explored, as it could have important clinical implications for cancer detection and treatment.
Conclusion:
In conclusion, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to inhibit certain enzymes and proteins that are involved in various biological processes, and has been studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While further research is needed to fully understand the potential of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, it represents a promising compound for future therapeutic and diagnostic applications.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves the reaction of 4-methylbenzenesulfonyl chloride and 2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, such as COX-2, MMPs, and HDACs. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10-5-7-11(8-6-10)20(18,19)16-13(17)15-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABCFILOHFLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)-3-tosylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)

![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)

![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)